molecular formula C22H22ClN3O2S B4505134 [2-(Benzylamino)-1,3-thiazol-4-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

[2-(Benzylamino)-1,3-thiazol-4-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

Cat. No.: B4505134
M. Wt: 427.9 g/mol
InChI Key: ONDQCEFZBBFBAJ-UHFFFAOYSA-N
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Description

[2-(Benzylamino)-1,3-thiazol-4-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone is a complex organic compound that features a thiazole ring, a piperidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzylamino)-1,3-thiazol-4-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the reaction of a bromo-ketone with thiourea. The piperidine ring is then introduced through a nucleophilic substitution reaction with a chlorophenyl derivative. The final step involves the coupling of the benzylamino group to the thiazole ring under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent systems and catalysts are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

[2-(Benzylamino)-1,3-thiazol-4-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the thiazole or piperidine rings.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, [2-(Benzylamino)-1,3-thiazol-4-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions.

Medicine

The compound has potential medicinal applications due to its ability to interact with biological targets. It is being investigated for its potential as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of [2-(Benzylamino)-1,3-thiazol-4-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone involves its interaction with specific molecular targets. The thiazole ring can bind to metal ions, while the piperidine ring can interact with biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds also feature a fused ring system and have similar biological activities.

    Thiazole derivatives: Compounds with a thiazole ring are known for their diverse biological activities.

    Piperidine derivatives: These compounds are widely used in medicinal chemistry for their pharmacological properties.

Uniqueness

What sets [2-(Benzylamino)-1,3-thiazol-4-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone apart is its unique combination of functional groups. This allows for a wide range of chemical modifications and interactions, making it a versatile compound in various scientific fields.

Properties

IUPAC Name

[2-(benzylamino)-1,3-thiazol-4-yl]-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S/c23-18-8-6-17(7-9-18)22(28)10-12-26(13-11-22)20(27)19-15-29-21(25-19)24-14-16-4-2-1-3-5-16/h1-9,15,28H,10-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDQCEFZBBFBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CSC(=N3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(Benzylamino)-1,3-thiazol-4-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone
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[2-(Benzylamino)-1,3-thiazol-4-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone
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[2-(Benzylamino)-1,3-thiazol-4-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

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